Oxitropium bromide

Übersicht

Beschreibung

Oxitropium-Bromid ist eine Anticholinergikum, das hauptsächlich als Bronchodilatator zur Behandlung von Asthma und chronisch-obstruktiver Lungenerkrankung (COPD) eingesetzt wird. Es wurde 1966 patentiert und 1983 für den medizinischen Gebrauch zugelassen . Die Verbindung ist bekannt für ihre Fähigkeit, muskarinische cholinerge Rezeptoren zu blockieren, die die Kontraktion der glatten Muskulatur in den Atemwegen vermitteln, wodurch Linderung von Bronchokonstriktion erzielt wird .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Oxitropium-Bromid wird aus dem Naturprodukt Norscopolamine synthetisiert. Die Synthese umfasst zwei wichtige Alkylierungsreaktionen. Die erste Reaktion mit Bromethan wandelt Norscopolamine in ein N-Ethyl-Zwischenprodukt um. Dieses Zwischenprodukt wird dann mit Brommethan behandelt, um Oxitropium-Bromid zu erzeugen .

Industrielle Produktionsmethoden

Die industrielle Produktion von Oxitropium-Bromid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die präzise Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung fortschrittlicher chromatographischer Techniken wie Ultra-Performance-Flüssigchromatographie (UPLC) ist in der Qualitätskontrolle des Endprodukts üblich .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Oxitropium bromide is synthesized from the natural product norscopolamine. The synthesis involves two key alkylation reactions. The first reaction with bromoethane converts norscopolamine into an N-ethyl intermediate. This intermediate is then treated with bromomethane to produce this compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques, such as ultra-performance liquid chromatography (UPLC), is common in the quality control of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxitropium-Bromid unterliegt aufgrund des Vorhandenseins des Bromid-Ions hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Hydrolysereaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Alkylhalogenide und Basen. Die Reaktionen werden typischerweise in polaren Lösungsmitteln durchgeführt.

Hydrolysereaktionen: Diese Reaktionen treten in Gegenwart von Wasser oder wässrigen Lösungen auf, häufig unter sauren oder basischen Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene substituierte Derivate von Oxitropium-Bromid, abhängig von den verwendeten Reagenzien und Bedingungen.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Oxitropium bromide functions by blocking muscarinic receptors in the airways, leading to bronchodilation. Its pharmacokinetic properties have been evaluated through various studies, demonstrating its absorption and elimination characteristics.

Pharmacokinetics

- Administration Routes : Oxitropium can be administered via inhalation, oral intake, or intravenous injection.

- Bioavailability : The bioavailability after inhalation is approximately 12.4%, while oral administration shows only 0.48% .

- Half-Life : The half-life after intravenous administration is around 142 minutes, indicating a relatively prolonged action .

Bronchodilation

This compound has been shown to effectively improve airflow in patients with chronic bronchitis and asthma. A study involving elderly patients with partially reversible airway obstruction found that oxitropium significantly increased forced expiratory volume in one second (FEV1) and had a prolonged duration of action compared to other bronchodilators like fenoterol .

Long-Term Treatment Effects

A double-blind placebo-controlled study assessed the long-term effects of oxitropium on sputum production and lung function. Results indicated that regular treatment not only improved FEV1 but also reduced sputum production from an average of 61 g/day to 42 g/day . This suggests a dual benefit in managing symptoms associated with excessive mucus production.

Exercise Performance

This compound has been evaluated for its impact on exercise capacity in patients with COPD. In a randomized study, it was found to significantly increase endurance time by 19% during exercise tests . This enhancement in performance is crucial for improving the quality of life in individuals with chronic respiratory diseases.

Case Study: Efficacy in COPD Patients

In a clinical trial involving 38 males diagnosed with stable COPD, this compound was administered prior to various exercise tests. The findings showed that not only did it improve FEV1, but it also positively influenced endurance performance without significant adverse effects .

Dose-Response Relationship

A dose-response study indicated that doses of 200 micrograms and above provided optimal bronchodilation effects without notable side effects like those seen at lower doses . This information is critical for clinicians when prescribing this compound for managing respiratory conditions.

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Bronchodilation | Significant improvement in FEV1; prolonged duration compared to fenoterol |

| Long-Term Treatment | Reduced sputum production; improved lung function |

| Exercise Performance | Increased endurance time by 19%; improved walking distance |

| Dosage Recommendations | Optimal doses between 200-300 micrograms; minimal side effects |

Wirkmechanismus

Oxitropium bromide exerts its effects by blocking muscarinic cholinergic receptors in the airways. This action prevents the binding of acetylcholine, a neurotransmitter responsible for smooth muscle contraction. By inhibiting this pathway, this compound causes relaxation of the bronchial muscles, leading to bronchodilation and improved airflow .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ipratropium-Bromid: Ein weiterer anticholinerger Bronchodilatator mit ähnlichem Wirkmechanismus, aber kürzerer Wirkdauer.

Tiotropium-Bromid: Ein langwirksamer Bronchodilatator, der bei COPD eingesetzt wird, mit einer längeren Wirkdauer im Vergleich zu Oxitropium-Bromid.

Aclidinium-Bromid: Ein neueres Anticholinergikum mit schnellem Wirkungseintritt und langer Wirkdauer.

Einzigartigkeit

Oxitropium-Bromid ist einzigartig in seinem Gleichgewicht von Wirksamkeit und Wirkdauer. Es bietet eine verlängerte Bronchodilatation mit weniger Nebenwirkungen im Vergleich zu einigen seiner Gegenstücke . Seine Kombination mit Beta-2-Adrenozeptor-Agonisten wie Fenoterol hat verstärkte bronchodilatierende Wirkungen gezeigt, was es zu einer wertvollen Option bei der Behandlung von Atemwegserkrankungen macht .

Eigenschaften

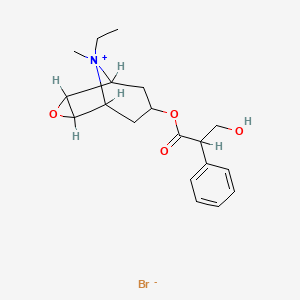

IUPAC Name |

(9-ethyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26NO4.BrH/c1-3-20(2)15-9-13(10-16(20)18-17(15)24-18)23-19(22)14(11-21)12-7-5-4-6-8-12;/h4-8,13-18,21H,3,9-11H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCELQERNWLBPSY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30286-75-0 | |

| Record name | Oxitropium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.